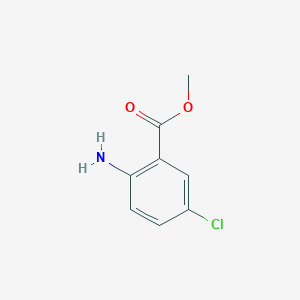

Methyl 2-amino-5-chlorobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHVUURTQGBABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199992 | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-89-1 | |

| Record name | Methyl 2-amino-5-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-amino-5-chlorobenzoate

CAS Number: 5202-89-1

This technical guide provides an in-depth overview of Methyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Key quantitative data for this compound are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5202-89-1 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 168-170 °C at 22 mmHg | [2] |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights | Source(s) |

| Infrared (IR) Spectroscopy | ATR-IR and vapor phase IR spectra are available, showing characteristic peaks for the functional groups. | [3] |

| Mass Spectrometry | Mass spectra are available for analysis. | [3] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available from various sources. | [4][5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 2-aminobenzoic acid. A detailed experimental protocol for its preparation is provided below.

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

2-aminobenzoic acid

-

N-halosuccinimide

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663)

-

Thionyl chloride

-

Methanol (or other alcohol)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Ether

Procedure:

-

Chlorination: To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), add N-halosuccinimide (66 mmol). Heat the reaction mixture at 100 °C for 40 minutes.

-

Precipitation and Extraction: Cool the mixture to room temperature and let it stand overnight. Slowly pour the mixture into ice-water (150 mL) to precipitate a white solid. Filter the solid and wash it with water (3 x 50 mL). Dissolve the solid in ethyl acetate (600 mL).

-

Drying and Evaporation: Dry the ethyl acetate solution over magnesium sulfate and then evaporate the solvent under reduced pressure. Wash the residual solid with ether (3 x 30 mL) to afford the intermediate, 2-amino-5-chlorobenzoic acid.

-

Esterification: To an alcohol solution (60 mL) containing the 2-amino-5-chlorobenzoic acid (20 mmol), add thionyl chloride (60 mmol). Reflux the resulting suspension overnight.

-

Work-up and Purification: Evaporate the solvent. Add ethyl acetate and wash with a 10% NaOH solution. Dry the organic layer, filter, and evaporate the solvent to yield this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) Tolvaptan .[6] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).

The synthesis of Tolvaptan from this compound involves a multi-step process, a simplified workflow of which is illustrated below.

Caption: Simplified workflow for the synthesis of Tolvaptan from this compound.

Biological Activity and Signaling Pathways

While primarily used as a synthetic intermediate, research suggests that this compound may possess biological activity. It has been identified as a potential inhibitor of the metabolic pathway responsible for testosterone (B1683101) production.[7] Furthermore, studies have indicated its ability to inhibit the growth of human breast cancer cells in vitro by affecting proteins involved in cell proliferation and motility.[7]

The structurally related compound, 2-amino-5-chlorobenzoic acid, has been used in the synthesis of inhibitors targeting p21-activated kinase 4 (PAK4).[8] PAK4 is a key enzyme in several signaling pathways implicated in cancer, including the MAPK, AKT, and WNT pathways.[8] This suggests a potential, though not yet fully elucidated, mechanism of action for this compound in cancer cell signaling.

Caption: Conceptual diagram of the potential biological activities of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. 2-氨基-5-氯苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5202-89-1|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl-5-amino-2-chlorobenzoate(42122-75-8) 1H NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 5202-89-1 | FM10683 [biosynth.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chlorobenzoate, with the CAS Number 5202-89-1, is a substituted anthranilate ester of significant interest in the fields of pharmaceutical and chemical synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group on a chlorinated benzene (B151609) ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and its application in synthetic pathways.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[1][2] The quantitative physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point | 168-170 °C at 22 mmHg | [3] |

| Density | 1.28 g/cm³ (estimate) | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in methanol (B129727) and DMSO. Insoluble in water. | |

| Purity | Typically >95% to >98% (by GC or HPLC) | [2] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below is a summary of its key spectral features.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the ester, and the aromatic carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical characterizations of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid).

Step 1: Chlorination of 2-Aminobenzoic Acid to 2-Amino-5-chlorobenzoic Acid

-

To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in 40 mL of dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (8.8 g, 66 mmol).

-

Heat the reaction mixture to 100 °C for 40 minutes.

-

Cool the mixture to room temperature and let it stand overnight.

-

Slowly pour the reaction mixture into 150 mL of ice-water to precipitate the product.

-

Filter the resulting white solid and wash it three times with 50 mL of water.

-

Dissolve the solid in 600 mL of ethyl acetate (B1210297) and dry the solution over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Wash the residual solid three times with 30 mL of diethyl ether to obtain the intermediate, 2-amino-5-chlorobenzoic acid.

Step 2: Esterification of 2-Amino-5-chlorobenzoic Acid

-

To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in 60 mL of methanol, add thionyl chloride (4.4 mL, 60 mmol) dropwise.

-

Reflux the resulting suspension overnight.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution with a 10% sodium hydroxide (B78521) solution.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Melting Point Determination

-

Ensure the sample of this compound is completely dry and in a powdered form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point (66-68 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

FT-IR Spectroscopy (Thin Solid Film Method)

-

Dissolve a small amount (approximately 10-20 mg) of this compound in a few drops of a volatile solvent such as methylene (B1212753) chloride.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

¹H NMR Spectroscopy

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Mass Spectrometry (Electron Ionization - EI)

-

Prepare a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile (B52724).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), and filter and degas it.

-

Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh a sample of the this compound to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Synthetic Applications and Pathways

This compound is a key intermediate in the synthesis of various pharmaceuticals.[4] A notable application is in the multi-step synthesis of Tolvaptan (B1682983), a selective vasopressin V₂-receptor antagonist.[4][5][6][7]

Visualizations

Caption: Workflow for the Synthesis of this compound.

Caption: Simplified Synthetic Pathway to Tolvaptan from this compound.

References

- 1. This compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. EP2624693A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]

- 6. US9024015B2 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]

- 7. WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]

Methyl 2-amino-5-chlorobenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-chlorobenzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is fundamental. This compound (CAS No. 5202-89-1) is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of its core physical properties, the experimental methods used to determine them, and the relationship between its molecular structure and these characteristics.

Physicochemical Data Summary

This compound is a crystalline organic compound that appears as a white to off-white or pale yellow powder at room temperature.[1][2][3] It is recognized for its thermal stability and versatility in the custom synthesis of various benzoate (B1203000) derivatives.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| Melting Point | 66-73 °C | [2][5][6] |

| Boiling Point | 168-170 °C at 22 mmHg | [2][5] |

| Density | ~1.3 g/cm³ | [2][5] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][2][3] |

| Solubility | Soluble in DMSO and methanol; insoluble in water. | [1] |

| Flash Point | 131.5 °C | [2] |

| Refractive Index | ~1.58 | [2][5] |

| InChI Key | IGHVUURTQGBABT-UHFFFAOYSA-N | [4] |

| CAS Number | 5202-89-1 | [1][2] |

Molecular Structure and Properties

The physical properties of an organic compound are intrinsically linked to its molecular structure.[7] this compound consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a methyl ester group (-COOCH₃). The molecule is nearly planar.[8] The presence of polar functional groups (amino and ester) and the halogen atom contribute to intermolecular forces, such as hydrogen bonding, which influence properties like melting and boiling points.[7][8] An intramolecular hydrogen bond is also present between the amino group and the ester's carbonyl oxygen, forming a stable six-membered ring.[8]

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds.

Synthesis of this compound

A documented laboratory synthesis involves a two-step process starting from 2-aminobenzoic acid.[8]

Step 1: Chlorination of 2-aminobenzoic acid

-

Dissolve 2-aminobenzoic acid (10 g, 66 mmol) in N,N-Dimethylformamide (DMF, 40 mL).

-

Add an N-halosuccinimide (66 mmol) to the solution.

-

Heat the reaction mixture to 100 °C for 40 minutes.

-

Cool the mixture to room temperature and let it stand overnight.

-

Pour the mixture slowly into ice-water (150 mL) to precipitate a white solid.

-

Filter the solid and wash it with water (3 x 50 mL).

-

The resulting intermediate is 2-amino-5-chlorobenzoic acid.

Step 2: Esterification of 2-amino-5-chlorobenzoic acid

-

Add the intermediate 2-amino-5-chlorobenzoic acid (20 mmol) to an alcohol solution (e.g., methanol, 60 mL).

-

Add thionyl chloride (60 mmol) to the suspension.

-

Reflux the mixture overnight.

-

Evaporate the solvent under reduced pressure.

-

Add ethyl acetate (B1210297) (EtOAc) to the residue and wash with a 10% sodium hydroxide (B78521) (NaOH) solution.

-

Dry the organic layer, filter, and evaporate the solvent to yield the final product, this compound.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. teachy.ai [teachy.ai]

- 8. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-chlorobenzoate

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of this compound (CAS No. 5202-89-1). This compound is a critical intermediate in the pharmaceutical industry, notably in the synthesis of Tolvaptan, a drug used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). Its role also extends to the synthesis of dyes, agrochemicals, and other fine chemicals.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 185.61 g/mol | [2][4][5][6] |

| Melting Point | 66-68 °C | [2][3][7] |

| 67 °C | [6] | |

| 343 K (70 °C) | [1] | |

| 67.0-73.0 °C | [8] | |

| Boiling Point | 168-170 °C at 22 mmHg | [2][3][7] |

| Appearance | White to off-white crystalline powder | [9] |

| CAS Number | 5202-89-1 | [2][3][5][6][7] |

Experimental Protocols

The purity of this compound, which directly influences its melting point, is contingent on the synthetic and purification methods employed. Below are detailed experimental protocols for its synthesis and characterization.

Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 2-aminobenzoic acid followed by esterification.[1]

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

-

Dissolve 10 g (66 mmol) of 2-aminobenzoic acid in 40 mL of Dimethylformamide (DMF).

-

Add N-halosuccinimide (66 mmol) to the solution.

-

Heat the reaction mixture at 100 °C for 40 minutes.

-

Cool the mixture to room temperature and let it stand overnight.

-

Slowly pour the reaction mixture into 150 mL of ice-water to precipitate a white solid.

-

Filter the solid and wash it with water (3 x 50 mL).

-

Dissolve the solid in 600 mL of ethyl acetate (B1210297).

-

Dry the ethyl acetate solution over magnesium sulfate (B86663) and then evaporate it under reduced pressure.

-

Wash the residual solid with ether (3 x 30 mL) to afford the intermediate, 2-amino-5-chlorobenzoic acid.

Step 2: Esterification to this compound

-

Prepare a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in 60 mL of an alcohol solution (e.g., methanol).

-

Add thionyl chloride (60 mmol) to the suspension.

-

Reflux the resulting suspension overnight.

-

Evaporate the solvent.

-

Add ethyl acetate to the residue and wash it with a 10% NaOH solution.

-

Dry the organic layer, filter, and evaporate the solvent to yield the final product, this compound.[1]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol (B129727) solution.[1]

Characterization: Melting Point Determination

The melting point of the synthesized this compound should be determined to assess its purity.

-

Ensure the crystalline product is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 15-20 °C of the expected melting point (66-68 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample. A narrow melting point range (e.g., < 2 °C) is indicative of high purity.

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the chemical structure of the synthesized product, ¹H NMR spectroscopy can be performed.

-

Dissolve a small sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

The expected chemical shifts are approximately: δ 3.88 (s, 3H, -OCH₃), δ 5.01 (s, 2H, -NH₂), δ 6.72 (d, 1H, Ar-H), δ 7.16 (d, 1H, Ar-H), and δ 7.54 (s, 1H, Ar-H).[10]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization processes.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for product characterization.

References

- 1. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 5202-89-1 | FM10683 [biosynth.com]

- 7. This compound 95 5202-89-1 [sigmaaldrich.com]

- 8. L20187.06 [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthesis of Methyl 2-amino-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, with a specific focus on the boiling point, and a detailed experimental protocol for the synthesis of methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1). This compound serves as a valuable intermediate in the pharmaceutical and pesticide industries.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Boiling Point | 168-170 °C | at 22 mmHg [1][2] |

| Melting Point | 66-68 °C | (lit.)[1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| Density | 1.311 g/cm³ | [2] |

| Flash Point | 131.5 °C | [2] |

| Refractive Index | 1.58 | [2] |

| Appearance | White to Orange to Green powder to crystal | [3][5] |

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below, as adapted from literature.[6]

Synthesis of 2-amino-5-chlorobenzoic acid (Intermediate)

-

Reaction Setup : Dissolve 10 g (66 mmol) of 2-aminobenzoic acid in 40 mL of dimethylformamide (DMF).

-

Halogenation : Add N-halosuccinimide (66 mmol) to the solution.

-

Heating : Heat the reaction mixture at 100 °C for 40 minutes.

-

Precipitation : Cool the mixture to room temperature and let it stand overnight. Slowly pour the mixture into 150 mL of ice-water to precipitate a white solid.

-

Filtration and Washing : Filter the solid and wash it three times with 50 mL of water.

-

Extraction : Take up the solid in 600 mL of ethyl acetate (B1210297).

-

Drying and Evaporation : Dry the ethyl acetate solution over magnesium sulfate (B86663) and then evaporate it under reduced pressure.

-

Final Wash : Wash the residual solid three times with 30 mL of ether to afford the intermediate, 2-amino-5-chlorobenzoic acid.

Synthesis of this compound

-

Esterification Setup : To a 60 mL alcohol solution containing 20 mmol of the 2-amino-5-chlorobenzoic acid intermediate, add thionyl chloride (60 mmol).

-

Reflux : Reflux the resulting suspension overnight.

-

Solvent Removal : Evaporate the solvent.

-

Work-up : Add ethyl acetate to the residue and wash it with a 10% NaOH solution.

-

Final Steps : Dry, filter, and evaporate the solution to afford the final product, this compound.

Another documented method involves the chlorination of methyl anthranilate using sodium hypochlorite (B82951) and glacial acetic acid in a mixed solvent system at temperatures below -5°C.[7]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-aminobenzoic acid.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 5202-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

Methyl 2-amino-5-chlorobenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-Amino-5-Chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (CAS No. 5202-89-1) is a crystalline organic compound widely utilized as a pharmaceutical intermediate.[1] Its molecular structure, featuring an aromatic ring substituted with amino, chloro, and methyl ester functional groups, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for process development, formulation, and purification in the pharmaceutical industry.

Solubility of this compound: Qualitative Overview

Based on available technical data sheets, the solubility of this compound has been qualitatively described. This information provides a general guideline for solvent selection.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1] |

| Water | Insoluble | [1] |

It is important to note that "soluble" and "insoluble" are relative terms. For precise process design and optimization, quantitative determination of solubility is essential. The following sections provide detailed protocols for common laboratory methods to obtain this critical data.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).

-

Logical Relationship for Gravimetric Solubility Determination

Caption: Logical workflow for the gravimetric determination of solubility.

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a significant UV/Vis absorbance in the chosen solvent and follows the Beer-Lambert law.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the saturated solution.

-

Dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Quantification:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Experimental Workflow for UV/Vis Solubility Determination

Caption: Workflow for solubility determination using UV/Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

Filter the saturated solution.

-

Dilute a known volume of the clear saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

-

Quantification:

-

Determine the concentration of the diluted sample from the calibration curve based on its peak area.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Experimental Workflow for HPLC Solubility Determination

Caption: Workflow for solubility determination using HPLC.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The qualitative data presented offers a starting point for solvent selection, and the detailed experimental protocols for gravimetric, UV/Vis, and HPLC methods empower researchers to generate precise and reliable quantitative solubility data. This information is crucial for the efficient development and optimization of synthetic processes and formulations involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Methyl 2-amino-5-chlorobenzoate

IUPAC Name: methyl 2-amino-5-chlorobenzoate

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, key applications, and safety information.

Chemical Identity and Properties

This compound is an aromatic organic compound classified as a benzoate (B1203000) ester. Its structure consists of a benzene (B151609) ring substituted with an amino group, a chlorine atom, and a methyl ester group.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2] |

| CAS Number | 5202-89-1[1][3][4][5][6][7] |

| Molecular Formula | C₈H₈ClNO₂[1][2][5][7][8] |

| Molecular Weight | 185.61 g/mol [1][6][7] |

| Synonyms | Methyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid methyl ester, Benzoic acid, 2-amino-5-chloro-, methyl ester[1][7][8] |

| InChI Key | IGHVUURTQGBABT-UHFFFAOYSA-N[2][6] |

| SMILES | COC(=O)c1cc(Cl)ccc1N[2][6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Off-white to pale yellow crystalline powder[4] |

| Melting Point | 66-68 °C[5][6] or 98-102°C[4] |

| Boiling Point | 168-170 °C at 22 mmHg[5][6] |

| Solubility | Soluble in DMSO and methanol; insoluble in water[4] |

| Purity (HPLC) | ≥99.0%[4] |

| Thermal Stability | Stable up to 200°C[4] |

Core Applications in Synthesis

This compound is a versatile chemical building block primarily valued for its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[3]

-

Pharmaceutical Synthesis: Its most prominent application is as an indispensable intermediate in the production of Tolvaptan .[3] Tolvaptan is a selective vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) and autosomal dominant polycystic kidney disease (ADPKD).[3] The consistent purity and reactivity of this compound are crucial for the efficacy of the final drug.[3]

-

Other Drug Development: It serves as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other complex chlorinated pharmaceutical intermediates.[4] The compound has also been investigated for its potential inhibitory effects on testosterone (B1683101) production pathways and cancer cell growth.[7]

-

Fine Chemicals Industry: Beyond pharmaceuticals, it is a valuable precursor for manufacturing dyes, agrochemicals, and various specialty chemicals.[3]

The logical flow from this intermediate to a key pharmaceutical product is illustrated below.

Caption: Role as an intermediate in Tolvaptan synthesis.

Experimental Protocols: Synthesis

Two common laboratory-scale synthesis methods are detailed below.

Method 1: Esterification of 2-amino-5-chlorobenzoic acid

This protocol involves the direct esterification of the corresponding carboxylic acid using thionyl chloride.

-

Protocol:

-

Suspend 2-amino-5-chlorobenzoic acid (20 mmol) in an alcohol solution (e.g., methanol, 60 mL).

-

Add thionyl chloride (60 mmol) to the suspension.

-

Reflux the resulting mixture overnight.

-

Evaporate the solvent under reduced pressure.

-

Add ethyl acetate (B1210297) (EtOAc) to the residue and wash with a 10% sodium hydroxide (B78521) (NaOH) solution.

-

Dry the organic phase, filter, and evaporate the solvent to yield the final product, this compound.[9]

-

Method 2: Chlorination of Methyl Anthranilate

This method starts with methyl anthranilate and introduces the chloro group at the 5-position.[10]

-

Protocol:

-

Use methyl anthranilate as the starting material.

-

Employ sodium hypochlorite (B82951) solution and glacial acetic acid as the chlorinating agents in a mixed solvent system of an organic solvent and water.

-

Conduct the mixing and chlorination reaction at a temperature below -5°C for approximately 30 minutes.

-

Separate the organic phase and dry it to obtain this compound.[10]

-

The workflow for Method 2 is visualized in the diagram below.

Caption: Workflow for the synthesis via chlorination.

Safety, Handling, and Hazard Information

Proper handling of this compound is essential in a laboratory and industrial setting. The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Information

| Category | Details |

|---|---|

| Pictogram | GHS07 (Exclamation Mark)[6] |

| Signal Word | Warning[1][6][11] |

| Hazard Statements | H315: Causes skin irritation.[1][11] H319: Causes serious eye irritation.[1][11] H335: May cause respiratory irritation.[1][11] |

| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection).[1][11][12] Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air).[1][11][12] |

Handling and Storage:

-

Handling: Handle in a well-ventilated area.[11] Avoid the formation of dust and aerosols.[11][12] Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and respiratory protection if exposure limits are exceeded.[6][11]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.[11][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4][7]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[11][12]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[12]

References

- 1. This compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Méthyl 2-amino-5-chlorobenzoate, 98+ %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [chembk.com]

- 6. 2-氨基-5-氯苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 5202-89-1 | FM10683 [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

The Pivotal Role of Methyl 2-amino-5-chlorobenzoate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-chlorobenzoate, a substituted anthranilate ester, serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including an aromatic amine, a carboxylate ester, and a halogen substituent, make it a versatile precursor in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its primary applications, synthesis methodologies, and key chemical properties, with a focus on its role in the development of active pharmaceutical ingredients (APIs).

Core Applications

This compound is predominantly utilized as a key intermediate in the synthesis of pharmaceuticals, most notably in the production of the vasopressin V2-receptor antagonist, Tolvaptan (B1682983).[1] Tolvaptan is a crucial medication for treating hyponatremia (low blood sodium levels) associated with conditions such as heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). Beyond its significance in the pharmaceutical sector, this compound also finds applications in the broader fine chemicals industry as a precursor for the synthesis of dyes and agrochemicals.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key data for this compound (CAS Number: 5202-89-1) are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 66-68 °C |

| Boiling Point | 168-170 °C at 22 mmHg |

| Purity | Typically >98.0% (GC) |

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for two common methods.

Esterification of 2-amino-5-chlorobenzoic acid

One common method involves the direct esterification of 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

-

To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in an alcohol solvent (60 mL), add thionyl chloride (60 mmol).

-

Reflux the resulting suspension overnight.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) (EtOAc).

-

Wash the organic layer with a 10% sodium hydroxide (B78521) (NaOH) solution.

-

Dry the organic phase, filter, and evaporate the solvent to yield this compound.[2]

Synthesis of the Precursor: 2-amino-5-chlorobenzoic acid

The starting material for the esterification, 2-amino-5-chlorobenzoic acid, can be synthesized from 2-aminobenzoic acid.

Experimental Protocol:

-

Dissolve 2-aminobenzoic acid (10 g, 66 mmol) in N,N-Dimethylformamide (DMF) (40 mL).

-

Add an N-halosuccinimide (66 mmol) to the solution.

-

Heat the reaction mixture at 100 °C for 40 minutes.

-

Cool the mixture to room temperature and let it stand overnight.

-

Slowly pour the reaction mixture into ice-water (150 mL) to precipitate a white solid.

-

Filter the solid and wash it with water (3 x 50 mL).

-

Dissolve the solid in ethyl acetate (600 mL).

-

Dry the ethyl acetate solution over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Wash the residual solid with ether (3 x 30 mL) to afford the intermediate 2-amino-5-chlorobenzoic acid.[2]

Role in the Synthesis of Tolvaptan

This compound is a cornerstone in the multi-step synthesis of Tolvaptan. The following diagram illustrates a simplified workflow for this process, highlighting the initial step involving this key intermediate.

A crucial step in this synthesis involves the reaction of this compound with p-toluenesulfonyl chloride in pyridine to form Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate.[3][4] This intermediate then undergoes a series of further reactions to construct the final benzazepine ring system of Tolvaptan.[3][4]

Experimental Workflow: Quality Control

Ensuring the purity of this compound is paramount for its successful application in pharmaceutical synthesis. A typical quality control workflow is outlined below.

This workflow typically involves visual inspection, determination of physical constants like melting point, and chromatographic techniques such as Gas Chromatography (GC) to assess purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical sectors. Its role as a key starting material in the synthesis of Tolvaptan underscores its importance in modern drug development. A thorough understanding of its synthesis, properties, and quality control is essential for researchers and chemists working in these fields. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this versatile compound.

References

Synthesis of Methyl 2-amino-5-chlorobenzoate from 2-amino-5-chlorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-chlorobenzoate, a key pharmaceutical intermediate, from its precursor, 2-amino-5-chlorobenzoic acid.[1] The document details the prevalent synthetic methodologies, including Fischer-Speier esterification and thionyl chloride-mediated synthesis. It offers detailed experimental protocols, presents quantitative data in structured tables for clarity, and includes a visual workflow diagram generated using Graphviz DOT language. This guide is intended to serve as a practical resource for professionals in organic synthesis and pharmaceutical development.

Introduction

This compound (CAS No. 5202-89-1) is a vital chemical building block in the pharmaceutical industry.[1] Its primary application lies in its role as a crucial intermediate for the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease.[1] The synthesis of this intermediate from 2-amino-5-chlorobenzoic acid is a fundamental esterification reaction. This document outlines the chemical principles, experimental procedures, and analytical considerations for this conversion.

Synthesis Methodologies

The conversion of a carboxylic acid to an ester is a classic transformation in organic chemistry. For the synthesis of this compound, two primary methods are prevalent: the acid-catalyzed Fischer-Speier esterification and a more reactive pathway using thionyl chloride.

Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and/or by removing the water formed during the reaction.[2][4]

The reaction mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4][5]

-

Nucleophilic Attack: The weakly nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon.[3][5]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[3]

-

Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.[3]

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2]

Thionyl Chloride Mediated Esterification

An alternative and often more efficient method involves the use of thionyl chloride (SOCl₂). Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by the alcohol (methanol) to form the ester. This method is generally faster and not reversible, often leading to higher yields without the need for large excesses of the alcohol.

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 2-amino-5-chlorobenzoic acid | This compound |

| Synonyms | 5-Chloroanthranilic acid[6] | Methyl 5-chloroanthranilate[7] |

| CAS Number | 635-21-2[6] | 5202-89-1[7] |

| Molecular Formula | C₇H₆ClNO₂[6] | C₈H₈ClNO₂[7] |

| Molecular Weight | 171.58 g/mol [6] | 185.61 g/mol [7] |

| Appearance | Tan chunks or powder[6] | White to off-white crystalline powder |

| Melting Point | 204 °C[8] | Not specified |

Table 2: Summary of a Representative Synthesis Protocol

| Parameter | Description |

| Method | Thionyl Chloride Mediated Esterification[9] |

| Reactants | 2-amino-5-chlorobenzoic acid, Methanol (B129727) |

| Reagent | Thionyl Chloride (SOCl₂)[9] |

| Reaction Conditions | Reflux, overnight[9] |

| Work-up | Solvent evaporation, washing with 10% NaOH solution, drying[9] |

| Yield | High (exact percentage not specified in source) |

| Purity | High-purity crystals suitable for X-ray analysis obtained via slow evaporation from methanol[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a literature method for preparing anthranilic acid esters.[9]

-

Reaction Setup: To a flask containing 60 mL of methanol, add 20 mmol of 2-amino-5-chlorobenzoic acid.

-

Reagent Addition: Carefully and slowly add 60 mmol of thionyl chloride (SOCl₂) to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Heat the resulting suspension to reflux and maintain the reflux overnight with stirring.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) (EtOAc).

-

Wash the organic layer with a 10% sodium hydroxide (B78521) (NaOH) solution to remove any unreacted acid and HCl.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent to afford the desired product, this compound.[9]

-

-

Purification: If necessary, the crude product can be further purified by recrystallization. Crystals suitable for X-ray analysis have been obtained by slow evaporation from a methanol solution.[9]

Protocol 2: Fischer-Speier Esterification

This is a general procedure for Fischer esterification.

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid in a large excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath. Note: The basic amino group will react with the acid, so a stoichiometric amount of acid may be required.[4]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-amino-5-chlorobenzoic acid is a straightforward yet critical process in pharmaceutical manufacturing. The thionyl chloride-mediated method offers a high-yielding, irreversible pathway, while the classic Fischer esterification provides a reliable, equilibrium-driven alternative. The choice of method may depend on factors such as scale, available equipment, and desired purity. The protocols and data presented in this guide serve as a valuable resource for chemists and researchers, enabling the efficient and effective production of this important intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 2-amino-5-chloro-, methyl ester [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-amino-5-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. This document presents tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | d | 2.5 | H-6 |

| 7.15 | dd | 8.7, 2.5 | H-4 |

| 6.65 | d | 8.7 | H-3 |

| 5.50 | br s | - | -NH₂ |

| 3.85 | s | - | -OCH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O |

| 149.2 | C-2 |

| 133.5 | C-4 |

| 129.0 | C-6 |

| 122.5 | C-5 |

| 118.0 | C-3 |

| 110.1 | C-1 |

| 51.7 | -OCH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3485, 3375 | N-H stretching (asymmetric and symmetric) |

| 1695 | C=O stretching (ester) |

| 1620, 1580 | N-H bending and C=C aromatic stretching |

| 1245 | C-O stretching (ester) |

| 820 | C-H out-of-plane bending (aromatic) |

| 760 | C-Cl stretching |

Sample preparation: KBr pellet.

Mass Spectrometry (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 187 | 45 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 185 | 100 | [M]⁺ (Molecular ion) |

| 154 | 85 | [M - OCH₃]⁺ |

| 126 | 60 | [M - COOCH₃]⁺ |

| 90 | 40 | [C₆H₄N]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak of CDCl₃ at 77.16 ppm was used as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of finely ground this compound was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on an Agilent 7890B GC system coupled to a 5977A mass selective detector. A solution of this compound in dichloromethane (B109758) was injected into the GC equipped with an HP-5ms capillary column. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Logical workflow for compound identification.

This guide provides foundational spectroscopic information for this compound, intended to support research and development activities in the pharmaceutical and chemical industries.

The Biological Activity of Substituted Anthranilates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted anthranilates, derivatives of anthranilic acid, represent a versatile class of compounds with a broad spectrum of biological activities. Their structural scaffold has proven to be a valuable starting point for the development of novel therapeutic agents across various disease areas, including inflammation, cancer, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of substituted anthranilates, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

Substituted anthranilates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2]

Quantitative Data: Anti-inflammatory and COX-2 Inhibitory Activity

| Compound/Derivative | Assay | Target/Model | Activity (IC50/Inhibition %) | Reference(s) |

| N-sulfonyl anthranilic acids (e.g., 4c, 4d) | In vitro anti-inflammatory activity | IL-1β and COX-2 in LPS-induced RAW264.7 cells | Potent, stronger than ibuprofen | [2] |

| Amide derivatives of mefenamic acid (JS-3, JS-4) | In vitro COX-2 selectivity | COX-1 and COX-2 in whole blood assay | JS-4 (Selectivity: 13.70) > JS-3 (Selectivity: 5.56) | [1] |

| Phenyl- or benzyl-substituted hybrids (e.g., 4c, 4d) | In vitro anti-inflammatory | Albumin denaturation | 4c (13.6 μg/mL), 4d (15.9 μg/mL) | [3] |

| 5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid (7b) | In vivo anti-inflammatory | Carrageenan-induced paw edema in rats | 50.66% inhibition at 50 mg/kg | [4] |

| N-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid (6'b) | In vivo anti-inflammatory | Carrageenan-induced paw edema in rats | 47.56% inhibition at 50 mg/kg | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[5][6][7]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (substituted anthranilate)

-

Reference drug (e.g., Indomethacin, Phenylbutazone)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the animals into groups (e.g., control, reference drug, test compound at different doses).

-

Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema by the test compound and reference drug compared to the control group.

-

Experimental Workflow: Carrageenan-Induced Paw Edema

Experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

Substituted anthranilates have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various human tumor cell lines.[5][8][9] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line(s) | Activity (GI50/IC50) | Reference(s) |

| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid (e.g., pyridinyl ester 25) | Full panel of NCI human tumor cell lines | GI50 values < 10⁻⁷ M | [5][8][9] |

| 4-Substituted benzenesulfonamides of anthranilic acid (e.g., compound 5, X=NO₂) | MOLT-3 (T-lymphoblast) | IC50 = 15.71 µg/mL | [10] |

| Organodiselenide-tethered methyl anthranilate (OSe 14) | HepG2 (liver carcinoma) | IC50 = 3.57 ± 0.1 µM | [11][12] |

| N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives (5a, 5e) | MCF-7 (breast), HepG2 (liver) | 12.30–27.04% (MCF-7), 19.13–46.23% (HepG2) inhibition at 100 µM | [13][14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][4][15][16]

Objective: To determine the concentration of a substituted anthranilate that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line(s)

-

Complete cell culture medium

-

96-well plates

-

Test compound (substituted anthranilate) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.[17]

Signaling Pathways in Cancer Targeted by Anthranilates

Substituted anthranilates have been reported to interfere with several signaling pathways crucial for cancer cell survival and proliferation, including the Androgen Receptor (AR), Hedgehog (Hh), and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. inotiv.com [inotiv.com]

- 6. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 18. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Synthesis of Methyl 2-amino-5-chlorobenzoate: A Detailed Protocol for Researchers

Abstract

This application note provides detailed experimental protocols for the synthesis of methyl 2-amino-5-chlorobenzoate, a key intermediate in the pharmaceutical industry, notably in the production of Tolvaptan.[1][2] Two primary synthetic routes are presented, starting from either 2-aminobenzoic acid or methyl anthranilate. The protocols include comprehensive information on reaction conditions, reagents, purification methods, and characterization of the final product. Additionally, safety precautions for the handling of hazardous materials are outlined. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound (CAS 5202-89-1) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its molecular structure, featuring amino, chloro, and methyl ester functional groups, makes it a versatile precursor for the construction of complex molecules. The quality and purity of this intermediate are paramount for the efficacy of the final drug product.[1] This document details two reliable methods for its synthesis.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Characterization of the final product can be performed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Safety Precautions

-

Thionyl chloride (SOCl₂): Corrosive and an irritant. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[4]

-

N-Chlorosuccinimide (NCS): Irritant. Handle with care, avoiding inhalation of dust.

-

Sodium hypochlorite (B82951) (NaOCl): Corrosive. Avoid contact with skin and eyes.

-

Glacial Acetic Acid (CH₃COOH): Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE).

-

Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Handle in a fume hood with appropriate PPE.

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below.

Route 1: Chlorination of 2-Aminobenzoic Acid followed by Esterification

This two-step synthesis begins with the chlorination of 2-aminobenzoic acid to form 2-amino-5-chlorobenzoic acid, which is then esterified.

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

To a solution of 2-aminobenzoic acid in DMF, N-halosuccinimide (such as N-chlorosuccinimide) is added, and the mixture is heated.[5][6] The intermediate, 2-amino-5-chlorobenzoic acid, is then precipitated in ice-water.[5][6]

Step 2: Synthesis of this compound

The resulting 2-amino-5-chlorobenzoic acid is esterified using thionyl chloride in an alcohol solution (e.g., methanol) under reflux.[5][6] Thionyl chloride reacts with methanol (B129727) to generate HCl in situ, which catalyzes the esterification.[7] This method is efficient for the esterification of amino acids as the protonation of the amino group prevents its reaction with thionyl chloride.[4]

Detailed Protocol:

-

Chlorination: In a round-bottom flask, dissolve 10 g (66 mmol) of 2-aminobenzoic acid in 40 mL of DMF.[5][6]

-

Cool the mixture to room temperature and let it stand overnight.[5][6]

-

Slowly pour the reaction mixture into 150 mL of ice-water to precipitate a white solid.[5][6]

-